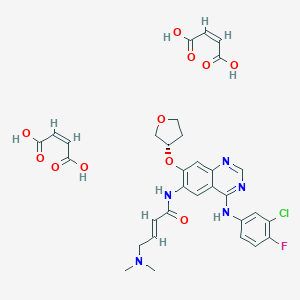

(S,E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide maleate

Description

Overview of ErbB Family Receptor Tyrosine Kinases in Oncogenesis

The ErbB family of receptor tyrosine kinases (RTKs) is a group of four structurally related transmembrane proteins: EGFR (epidermal growth factor receptor, also known as ErbB1 or HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4). frontiersin.orgrndsystems.com These receptors are pivotal in regulating critical cellular processes such as proliferation, differentiation, migration, and survival. frontiersin.orgrndsystems.com Structurally, each receptor consists of an extracellular ligand-binding domain, a transmembrane segment, and an intracellular portion containing a tyrosine kinase domain and a carboxy-terminal tail with multiple tyrosine residues. lsuhsc.edu

The activation of ErbB receptors is a tightly regulated process that begins with the binding of specific growth factor ligands to the extracellular domains of EGFR, ErbB3, and ErbB4. rndsystems.com This binding induces a conformational change that facilitates the formation of receptor homodimers (pairs of the same receptor) or heterodimers (pairs of different ErbB receptors). rndsystems.com A notable member of this family is ErbB2, which has no known ligand and acts as the preferred dimerization partner for the other ligand-bound receptors. rndsystems.comlsuhsc.edu Dimerization triggers the intrinsic kinase activity of the receptors, leading to trans-autophosphorylation of specific tyrosine residues in their cytoplasmic tails. rndsystems.comnih.gov These phosphorylated sites then act as docking stations for a variety of intracellular signaling proteins, which in turn activate downstream pathways like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, driving cell proliferation and survival, respectively. nih.gov

In healthy tissues, ErbB signaling is precisely controlled. However, in many cancers, this regulation is disrupted, leading to constitutive receptor activation and uncontrolled cell growth. frontiersin.org This dysregulation can occur through various mechanisms, including gene amplification, protein overexpression, or mutations in the receptor genes. frontiersin.orgnih.gov For instance, EGFR is frequently amplified or mutated in non-small cell lung cancer (NSCLC) and glioblastoma, while HER2 amplification is a known driver in a significant portion of breast, ovarian, and gastric cancers. frontiersin.orglsuhsc.edufrontiersin.org The cooperation between different ErbB receptors, such as the co-expression of EGFR and HER2, has been linked to more aggressive tumors and poorer prognosis. um.esspandidos-publications.com This aberrant signaling network provides a clear survival and growth advantage to cancer cells, making the ErbB family a critical target for cancer therapy. nih.govmdpi.com

| Receptor | Alternate Names | Key Characteristics | Associated Cancers |

|---|---|---|---|

| ErbB1 | EGFR, HER1 | Binds EGF-family ligands; frequently mutated or amplified in cancer. frontiersin.orgrndsystems.com | Non-small cell lung cancer, glioblastoma, colorectal cancer, head and neck cancer. frontiersin.orglsuhsc.edufrontiersin.org |

| ErbB2 | HER2, neu | No known direct ligand; preferred heterodimerization partner. rndsystems.comlsuhsc.edu | Breast cancer, gastric cancer, ovarian cancer, bladder cancer. lsuhsc.edufrontiersin.org |

| ErbB3 | HER3 | Impaired kinase domain; activated via heterodimerization, primarily with HER2. rndsystems.com | Associated with more aggressive tumor phenotypes when co-expressed with EGFR/HER2. um.es |

| ErbB4 | HER4 | Binds neuregulins; role in cancer is complex, can be tumor-suppressive or oncogenic depending on context. frontiersin.orgbiorxiv.org | Role less defined, but overexpression can be linked to poor prognosis in some cancers. biorxiv.org |

Contextualization of Irreversible Tyrosine Kinase Inhibitors

The central role of the ErbB receptor family in driving cancer growth established them as prime targets for therapeutic drugs known as tyrosine kinase inhibitors (TKIs). lsuhsc.edunih.gov The first generation of these drugs, including gefitinib (B1684475) and erlotinib, are reversible inhibitors. researchgate.net They function by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain, thereby blocking the receptor's signaling activity. lsuhsc.edunih.gov While effective, these reversible TKIs are often hampered by the development of drug resistance. researchgate.net A common mechanism of acquired resistance is a secondary mutation in the EGFR gene, such as the T790M "gatekeeper" mutation, which alters the ATP binding pocket, reduces the binding affinity of reversible drugs, and restores kinase activity. oncotarget.commdpi.com

To overcome this challenge, second-generation, irreversible TKIs were developed. researchgate.netoncotarget.com Unlike their predecessors, these inhibitors are designed to form a stable, covalent bond with the kinase domain, leading to permanent inactivation of the receptor. genesandcancer.com This is achieved by incorporating a reactive chemical group, known as a "warhead" (commonly an acrylamide (B121943) group), into the inhibitor's structure. mdpi.comnih.gov This warhead specifically targets and forms a covalent bond with a non-conserved cysteine residue (Cys797 in EGFR) located within the ATP-binding site. genesandcancer.comopenaccessjournals.comnih.gov

This irreversible binding mechanism provides a significant advantage, as it can effectively inhibit receptors that have developed resistance mutations to first-generation TKIs, like the T790M mutation. oncotarget.comopenaccessjournals.com By forming a permanent bond, these inhibitors can shut down signaling from aberrant receptors more effectively and for a prolonged duration. researchgate.netgenesandcancer.com Afatinib (B358) dimaleate is a prominent example of a second-generation, irreversible TKI that was designed to broadly target multiple members of the ErbB family. dovepress.commdpi.com

| Characteristic | Reversible TKIs (e.g., Gefitinib, Erlotinib) | Irreversible TKIs (e.g., Afatinib Dimaleate) |

|---|---|---|

| Binding Mechanism | Non-covalent, competitive binding with ATP. lsuhsc.edunih.gov | Forms a covalent bond with a specific cysteine residue in the kinase domain. genesandcancer.comopenaccessjournals.com |

| Inhibition Duration | Transient; dependent on drug concentration. | Sustained and permanent inactivation of the target receptor. researchgate.net |

| Efficacy Against T790M Resistance Mutation | Ineffective due to reduced binding affinity. oncotarget.commdpi.com | Can overcome resistance by covalently binding to the mutated kinase. oncotarget.comopenaccessjournals.com |

| Potency | Generally lower potency, especially against resistant mutants. | Higher potency and prolonged pharmacodynamics due to covalent interaction. genesandcancer.com |

Historical Academic Perspective on the Development of Afatinib Dimaleate

The development of afatinib dimaleate, known by its investigational code BIBW 2992, was a direct response to the clinical challenge of acquired resistance to first-generation EGFR TKIs. researchgate.netopenaccessjournals.com Researchers sought to create a new class of inhibitors that could not only potently target wild-type EGFR but also maintain activity against the resistant T790M mutation and other ErbB family members like HER2. dovepress.comoncozine.com

Afatinib was designed as an ATP-competitive anilinoquinazoline (B1252766) derivative that features a reactive acrylamide group, enabling it to function as an irreversible inhibitor. dovepress.com Preclinical studies were crucial in establishing its mechanism and efficacy. nih.gov Research demonstrated that afatinib covalently binds to Cys797 in EGFR, Cys805 in HER2, and Cys803 in HER4, leading to the irreversible blockade of their kinase activity. nih.govresearchgate.net A seminal 2008 paper by Li et al. detailed the high efficacy of BIBW 2992 in preclinical lung cancer models, showing its potent activity against both wild-type and erlotinib-resistant EGFR isoforms. dovepress.comrndsystems.com

Further investigations confirmed that afatinib effectively suppresses the phosphorylation of ErbB receptors and downstream signaling pathways, resulting in the inhibition of tumor cell proliferation in a wide range of cancer models. nih.govd-nb.info In cell culture studies, afatinib was significantly more effective than first-generation drugs at inhibiting the survival of lung cancer cell lines harboring the L858R/T790M double mutation. mdpi.com The selection of the dimaleate salt form for the final drug product was based on its favorable physicochemical properties. nih.gov These comprehensive preclinical findings provided a strong rationale for advancing afatinib into clinical trials, ultimately leading to its approval for treating patients with specific EGFR-mutated cancers. researchgate.nettargetedonc.com

| Finding | Description | Reference |

|---|---|---|

| Mechanism of Action | Irreversibly binds to the kinase domains of EGFR, HER2, and HER4 via a covalent bond with a specific cysteine residue. | nih.govresearchgate.net |

| Potency | Demonstrated low nanomolar IC50 values against wild-type EGFR, activating EGFR mutants (L858R), and HER2. | rndsystems.com |

| Activity Against Resistance | Maintained inhibitory activity against EGFR mutants resistant to reversible TKIs, including the T790M mutation. | nih.govmdpi.com |

| Cellular Effects | Inhibited auto- and transphosphorylation within ErbB dimers, suppressed downstream signaling, and induced apoptosis in various cancer cell lines. | nih.gov |

| In Vivo Efficacy | Induced tumor regression in multiple xenograft and transgenic lung cancer models. | dovepress.comrndsystems.com |

Structure

3D Structure of Parent

Properties

CAS No. |

850140-73-7 |

|---|---|

Molecular Formula |

C28H29ClFN5O7 |

Molecular Weight |

602.0 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide |

InChI |

InChI=1S/C24H25ClFN5O3.C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b4-3+;2-1-/t16-;/m0./s1 |

InChI Key |

LIENDGDDWJRJLO-WFFUCRSMSA-N |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O |

Appearance |

Solid Powder |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(2E)-N-(4-(3-chloro-4-fluoroanilino)-7-(((3S)-oxolan-3-yl)oxy)quinoxazolin-6-yl)-4-(dimethylamino)but-2-enamide afatinib afatinib dimaleate afatinib maleate BIBW 2992 BIBW 2992 MA2 BIBW 2992MA2 BIBW-2992 BIBW-2992-MA2 BIBW-2992MA2 BIBW2992 BIBW2992 MA2 Gilotrif |

Origin of Product |

United States |

Ii. Molecular Mechanisms of Action of Afatinib Dimaleate

Irreversible Covalent Binding to ErbB Receptor Family Members

Afatinib (B358) dimaleate is designed to form a covalent bond with a cysteine residue within the kinase domain of its target receptors. This irreversible binding leads to a prolonged and potent inhibition of receptor activity compared to reversible inhibitors. mdpi.comdovepress.comnih.govoncotarget.comchemicalbook.come-crt.orgnih.govdrugbank.comresearchgate.netdovepress.comncats.ioresearchgate.net

Afatinib dimaleate exhibits potent inhibitory activity against multiple members of the ErbB family. Specifically, it irreversibly inhibits EGFR (ErbB1), HER2 (ErbB2), and ErbB4. mdpi.comdovepress.comnih.govchemicalbook.come-crt.orgnih.govdrugbank.comdovepress.comncats.ioresearchgate.netfda.govnih.govrndsystems.commedchemexpress.comfrontiersin.orgresearchgate.netd-nb.infoselleckchem.comenzymlogic.comselleck.co.jpbiomedicine.video This broad-spectrum inhibition is a key differentiator from first-generation EGFR inhibitors, which are typically reversible and more selective for EGFR.

By covalently binding to the kinase domains of EGFR, HER2, and ErbB4, afatinib dimaleate effectively blocks their intrinsic tyrosine kinase activity, thereby preventing autophosphorylation. nih.govoncotarget.come-crt.orgnih.govdrugbank.combiomedicine.video While ErbB3 (HER3) lacks intrinsic kinase activity, it plays a crucial role in signaling through heterodimerization with other ErbB family members, particularly HER2. Afatinib dimaleate also inhibits the transphosphorylation of ErbB3, which occurs when activated by a dimerization partner, thus blocking signaling from all ErbB family members. nih.govresearchgate.netnih.govnih.gov

Target Binding Kinetics and Inhibition Profiles

The potency of afatinib dimaleate against various EGFR mutations and wild-type receptors is quantified by its half-maximal inhibitory concentration (IC50) values. These values highlight its efficacy across different mutational statuses.

In cell-free kinase assays, afatinib dimaleate demonstrates potent inhibition of wild-type (wt) EGFR. The reported IC50 values for wild-type EGFR are consistently in the low nanomolar range, typically around 0.5 nM. ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.com

Afatinib dimaleate exhibits high potency against common activating mutations in the EGFR gene, such as the L858R substitution in exon 21 and deletions in exon 19. In vitro kinase assays show IC50 values for these mutations to be approximately 0.4 nM for L858R and in a similar low nanomolar range for exon 19 deletions. ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.comnih.govnih.gov This potent inhibition of common activating mutations is a primary driver of its clinical efficacy in non-small cell lung cancer (NSCLC) with these specific genetic alterations.

The T790M mutation in exon 20 is a well-known mechanism of acquired resistance to first-generation EGFR inhibitors. Afatinib dimaleate retains significant activity against the L858R/T790M double mutant, although with slightly higher IC50 values compared to wild-type or singly mutated EGFR. Reported IC50 values for the L858R/T790M mutation are around 10 nM. ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.comnih.govhres.cawindows.net While its potency is reduced compared to its activity against common sensitizing mutations, this retained activity is notable and contributes to its broader therapeutic window.

Table 1: Afatinib Dimaleate IC50 Values Against EGFR Variants and HER2

| Target | IC50 (nM) | Source Index |

| Wild-Type EGFR (EGFRwt) | 0.5 | ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.com |

| EGFR L858R Mutation | 0.4 | ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.comnih.govnih.gov |

| EGFR Exon 19 Deletion | ~0.4-0.9 | fda.govnih.govnih.gov |

| EGFR L858R/T790M | 10 | ncats.iofda.govrndsystems.commedchemexpress.comselleckchem.comselleck.co.jpselleckchem.comnih.govhres.cawindows.net |

| HER2 (ErbB2) | 14 | ncats.iofda.govnih.govrndsystems.commedchemexpress.comselleckchem.comenzymlogic.comselleck.co.jpselleckchem.com |

| ErbB4 (HER4) | 1 | ncats.ionih.govrndsystems.commedchemexpress.comselleckchem.comenzymlogic.comselleck.co.jp |

Note: IC50 values are approximate and can vary slightly depending on the specific assay conditions and source.

Table 2: Afatinib Dimaleate Inhibition of ErbB Family Members

| ErbB Family Member | Receptor Name | Inhibitory Mechanism | Primary Target |

| ErbB1 | EGFR | Irreversible Covalent Binding | Yes |

| ErbB2 | HER2 | Irreversible Covalent Binding | Yes |

| ErbB3 | HER3 | Inhibition of Transphosphorylation | Yes |

| ErbB4 | HER4 | Irreversible Covalent Binding | Yes |

Compound Name List:

Afatinib

Afatinib dimaleate

EGFR (Epidermal Growth Factor Receptor)

HER2 (Human Epidermal Growth Factor Receptor 2)

ErbB1

ErbB2

ErbB3

ErbB4

Erlotinib

Neratinib

Dacomitinib

Osimertinib

IC50 Values for HER2

Afatinib dimaleate exhibits potent inhibitory activity against various ErbB family members. In cell-free kinase assays, its IC50 value against HER2 is reported to be 14 nM medchemexpress.commedchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com. The compound also demonstrates significant activity against EGFR, with IC50 values of 0.5 nM for wild-type EGFR (EGFRwt), 0.4 nM for the L858R mutant (EGFRL858R), and 10 nM for the L858R/T790M double mutant (EGFRL858R/T790M) medchemexpress.commedchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com. Additionally, Afatinib dimaleate has an IC50 of 1 nM for HER4 tocris.com.

Table 1: IC50 Values of Afatinib Dimaleate Against ErbB Family Members

Comparative Analysis with Other ErbB Tyrosine Kinase Inhibitors in Vitro

Afatinib dimaleate demonstrates a distinct inhibitory profile when compared to other ErbB TKIs. In vitro studies indicate that afatinib is approximately 100-fold more potent against the gefitinib-resistant L858R-T790M EGFR double mutant compared to gefitinib caymanchem.comselleckchem.comglpbio.comtocris.com. While afatinib shows comparable potency to gefitinib against wild-type and L858R mutant EGFR mdpi.com, it exhibits superior activity against the T790M resistance mutation tandfonline.comnih.gov.

In terms of HER2 inhibition, afatinib is comparable to lapatinib and canertinib in vitro, with an IC50 of 14 nM for HER2 glpbio.com. However, in specific gastric cancer cell lines (GLM1-HerR2), afatinib demonstrated a significantly lower IC50 (0.1 μM) compared to lapatinib (4 μM) iiarjournals.org. Furthermore, afatinib was observed to inhibit downstream Akt and Erk1/2 signaling more potently than lapatinib in these cells iiarjournals.org. In lung cancer cell lines, afatinib was found to be more effective than erlotinib, gefitinib, or lapatinib in inhibiting the survival of cells harboring wild-type or L858R/T790M EGFR mutations, with IC50 values below 100 nM, while these cells were resistant to first-generation drugs nih.gov.

Table 2: In Vitro Comparative IC50 Values of Afatinib Dimaleate with Other ErbB TKIs

| Target/Cell Line | Afatinib Dimaleate | Gefitinib | Erlotinib | Lapatinib | Canertinib | Source(s) |

| EGFRwt | 0.5 nM | 3.22 nM | 0.08 μM | - | - | mdpi.comnih.gov |

| EGFRL858R | 0.4 nM | 0.5 nM | 0.1 μM | - | - | nih.gov |

| EGFRL858R/T790M | 10 nM | 10 nM | - | - | - | medchemexpress.comfishersci.ficaymanchem.comselleckchem.comglpbio.comtocris.com |

| HER2 | 14 nM | - | - | ~14 nM | ~14 nM | glpbio.com |

| HER2 (BT-474) | - | - | - | 0.1 μM | - | nih.gov |

| HER2 (GLM1-HerR2) | 0.1 μM | - | - | 4 μM | - | iiarjournals.org |

Note: '-' indicates data not directly provided or comparable in the cited sources for the specific comparison.

Downstream Signaling Pathway Modulation

Afatinib dimaleate effectively modulates key downstream signaling pathways that are activated by ErbB receptor signaling, thereby inhibiting cancer cell growth and survival.

Inhibition of the PI3K/Akt/mTOR Pathway

Afatinib dimaleate is known to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway medchemexpress.commedchemexpress.comcaymanchem.commdpi.comnih.govresearchgate.netnih.gov. Studies have shown that afatinib significantly reduces the phosphorylation of Akt and downstream effectors of the AKT-mTOR axis medchemexpress.commedchemexpress.com. This inhibition is dose- and time-dependent medchemexpress.commedchemexpress.com. Afatinib also blocks insulin (B600854) receptor substrate-1 (IRS-1) and downstream effectors such as Akt, as well as the mTOR pathway mediators RPS6KB1 and RPS6 nih.gov. This broad inhibition of the PI3K/Akt/mTOR pathway contributes to its anti-cancer effects.

Inhibition of the MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical downstream signaling cascade regulated by ErbB receptors that afatinib dimaleate targets medchemexpress.commedchemexpress.comcaymanchem.commdpi.comnih.gov. Afatinib has been demonstrated to inhibit ERK1/2 phosphorylation, indicating a direct suppression of the MAPK/ERK signaling pathway nih.gov. Research also shows that afatinib can inhibit pMAPK nih.gov. In comparative studies, afatinib was found to inhibit downstream Erk1/2 more potently than lapatinib in gastric cancer cells iiarjournals.org.

Cellular Biological Effects

Induction of G0/G1 Cell Cycle Arrest in Cancer Cell Lines

Afatinib dimaleate exerts significant effects on cancer cell proliferation by inducing cell cycle arrest. Specifically, it has been shown to strongly induce G0/G1 cell cycle arrest in various cancer cell lines, including esophageal squamous cell carcinoma (ESCC) cell lines like HKESC-2 and EC-1 medchemexpress.commedchemexpress.comglpbio.comiiarjournals.orgnih.gov. This effect is observed in a dose- and time-dependent manner.

In HKESC-2 cells, treatment with afatinib led to an increase in the percentage of cells in the G0/G1 phase from a baseline of 38.2% to 74.7% at a concentration of 0.1 μM after 16 hours, and further to 86.2% after 24 hours of exposure nih.gov. In EC-1 cells, the proportion of cells arrested in the G0/G1 phase increased from 59.1% to 72.2% after 48 hours of treatment medchemexpress.com. This cell cycle arrest at the G0/G1 phase is a key mechanism by which afatinib inhibits cancer cell proliferation.

Autophagy Induction

Beyond apoptosis, afatinib dimaleate also influences autophagy, a cellular process involving the degradation of damaged organelles and proteins through the lysosomal pathway. Afatinib has been demonstrated to induce autophagy in various cancer cell types, including NSCLC and head and neck squamous cell carcinoma (HNSCC) medchemexpress.comselleckchem.comnih.govselleck.cn.

Table 2: Afatinib Dimaleate-Induced Autophagy Pathways and Associated Proteins

| Cancer Cell Type | Key Signaling Pathways Involved | Observed Pathway Modulation | Proteins Targeted for Autophagic Degradation |

| NSCLC, HNSCC | Akt/mTOR, Erk | mTORC1 suppression | ORAI1, STIM1, SERCA2 |

| REDD1-TSC1 signaling | Akt/mTOR pathway inhibition | N/A | |

| ROS generation | Erk pathway activation | N/A |

Data compiled from studies investigating afatinib's role in autophagy nih.govresearchgate.netwindows.net.

Iii. Preclinical Efficacy and Pharmacodynamics of Afatinib Dimaleate

In Vivo Tumor Growth Inhibition and Regression Models

Patient-Derived Xenograft (PDX) Models

Preclinical efficacy studies utilizing patient-derived xenograft (PDX) models have demonstrated the anti-tumor activity of afatinib (B358) dimaleate. These models, which involve implanting human tumor fragments into immunocompromised mice, closely mimic the heterogeneity and complexity of human cancers. Afatinib has shown significant tumor growth inhibition and regression in various PDX models, particularly those driven by ErbB pathway dysregulation. For instance, in models of esophageal squamous cell carcinoma (ESCC), afatinib exhibited substantial anti-tumor effects, with reported tumor growth inhibition (TGI) of up to 96.1% in specific PDX models derived from ESCC patients nih.govresearchgate.net. These findings underscore the utility of PDX models in evaluating the in vivo efficacy of afatinib and identifying potential predictive biomarkers.

Efficacy in ErbB Pathway Deregulated Models

Afatinib dimaleate exhibits potent anti-tumor activity across a broad spectrum of preclinical models characterized by ErbB pathway deregulation. This includes models with specific mutations in the Epidermal Growth Factor Receptor (EGFR), such as exon 19 deletions (Del 19) and the L858R substitution, which are common activating mutations in non-small cell lung cancer (NSCLC) tga.gov.auhres.caeuropa.eutga.gov.aumedsafe.govt.nznih.gov. In these models, afatinib effectively blocks ErbB receptor signaling, leading to significant tumor growth inhibition or regression tga.gov.autga.gov.aumedsafe.govt.nznih.gov. Furthermore, afatinib retains anti-tumor activity against models harboring resistance mutations, such as T790M, although its potency is generally reduced compared to models with common activating mutations tga.gov.aunih.govnih.govnih.gov. Models with HER2 overexpression also demonstrate sensitivity to afatinib medsafe.govt.nzmdpi.com. The drug's irreversible binding mechanism contributes to its sustained inhibition of signaling, translating into robust efficacy in these ErbB-driven preclinical settings nih.govnih.gov.

Preclinical Biomarkers of Response

EGFR Copy Number Gain and Overexpression

In preclinical investigations, alterations in the Epidermal Growth Factor Receptor (EGFR) gene, specifically copy number gain (CNG) and overexpression, have been identified as potential predictive biomarkers for afatinib response. Studies involving esophageal squamous cell carcinoma (ESCC) models have suggested that tumors with EGFR CNG or overexpression are more sensitive to afatinib treatment nih.govresearchgate.net. These findings indicate that the elevated presence of the EGFR protein, either due to increased gene copies or transcriptional upregulation, can sensitize tumor cells to the inhibitory effects of afatinib. While some clinical studies in NSCLC have shown mixed results regarding the direct correlation of copy number alterations with outcomes, the preclinical data strongly support EGFR amplification and overexpression as indicators of potential sensitivity touchoncology.com.

Correlation with Downstream Pathway Phosphorylation

Afatinib dimaleate exerts its anti-tumor effects by irreversibly inhibiting the phosphorylation of ErbB receptors and their downstream signaling molecules. Preclinical studies have consistently demonstrated that afatinib effectively reduces the phosphorylation status of key components within the EGFR signaling network. This includes direct inhibition of EGFR and HER2 autophosphorylation, as well as downstream effectors such as AKT, S6, and ERK nih.govmdpi.commedchemexpress.com. For example, in ESCC models, afatinib treatment led to significant inhibition of phosphorylated S6 (pS6) and phosphorylated ERK (pERK) nih.gov. Similarly, studies have reported the downregulation of EGFR, HER2, HER3, and AKT phosphorylation following afatinib treatment medchemexpress.com. The IC50 values for afatinib against various EGFR mutations and HER2 highlight its potent inhibitory activity across different ErbB family members and their activated states medchemexpress.com.

Data Tables

Table 1: Preclinical Efficacy of Afatinib Dimaleate in Patient-Derived Xenograft (PDX) Models

| Model Type / Tumor Origin | Reported Efficacy Metric | Value / Description | Reference |

| ESCC PDX (e.g., KYSE450) | Tumor Growth Inhibition (TGI) | ~96.1% | nih.gov |

| ESCC PDX (e.g., KYSE510) | Tumor Growth Inhibition (TGI) | ~52.5% | nih.gov |

| Chordoma PDX | Efficacy | Robust efficacy | researchgate.net |

| Various Rodent Models | Tumor Response | Tumor shrinkage | nih.gov |

Note: TGI percentages are indicative and may vary based on specific experimental conditions.

Table 2: Preclinical Inhibition of ErbB Pathway Components by Afatinib Dimaleate

| Target Molecule | Pathway Component | Inhibition Type | IC50 Value (nM) | Notes | Reference |

| EGFR (wild-type) | Kinase | Irreversible | 0.5 | medchemexpress.com | |

| EGFR (L858R) | Kinase | Irreversible | 0.4 | medchemexpress.com | |

| EGFR (L858R/T790M) | Kinase | Irreversible | 10 | medchemexpress.com | |

| HER2 | Kinase | Irreversible | 14 | medchemexpress.com | |

| AKT | Downstream Kinase | Phosphorylation | Not specified | Downregulated | mdpi.commedchemexpress.com |

| ERK | Downstream Kinase | Phosphorylation | Not specified | Downregulated | nih.govmdpi.com |

| S6 | Downstream Kinase | Phosphorylation | Not specified | Downregulated | nih.gov |

| HER3 | Receptor | Phosphorylation | Not specified | Downregulated | medchemexpress.com |

Note: IC50 values are representative and may vary between studies and assay conditions. "Not specified" indicates that specific quantitative IC50 values for phosphorylation inhibition were not detailed in the provided search snippets, but qualitative downregulation was reported.

Compound Names Mentioned:

| Compound Name |

|---|

| Afatinib dimaleate |

| Afatinib |

| Cetuximab |

| Erlotinib |

| Gefitinib (B1684475) |

| Lapatinib (B449) |

| Neratinib |

| Trastuzumab |

| Palbociclib (B1678290) |

| Crizotinib (B193316) |

| Dasatinib (B193332) |

| Osimertinib |

| Icotinib |

| AMG 510 |

| QTX3544 |

| QTX3034 |

| QTX3046 |

| St. John's Wort |

| Rosuvastatin |

Iv. Mechanisms of Acquired Resistance to Afatinib Dimaleate in Preclinical Models

Primary Resistance Mechanisms in In Vitro Models

Primary, or intrinsic, resistance is characterized by the inherent lack of sensitivity of cancer cells to a therapeutic agent from the outset of treatment. In the context of afatinib (B358), specific genetic alterations in the target receptor can preclude effective inhibition.

A predominant mechanism of primary resistance to afatinib involves insertion mutations within exon 20 of the EGFR gene. nih.govnih.gov These mutations, which account for a significant portion of uncommon EGFR mutations, alter the conformation of the ATP-binding pocket of the EGFR kinase domain. nih.govdovepress.com This structural change creates steric hindrance, which impedes the covalent binding of afatinib to its target cysteine residue (Cys797). nih.gov

While most exon 20 insertions confer resistance, preclinical and clinical findings suggest a degree of heterogeneity in their response to afatinib. dovepress.comfrontiersin.org For instance, the A763_Y764insFQEA mutation has shown some sensitivity, whereas the majority of other insertions are associated with de novo resistance to second-generation tyrosine kinase inhibitors (TKIs) like afatinib. nih.govdovepress.com This intrinsic resistance is a key challenge, as these mutations activate the EGFR pathway but are largely unresponsive to standard EGFR-targeted therapies. nih.gov

Common Acquired Resistance Mechanisms

Acquired resistance develops in tumors that are initially sensitive to treatment. Through various mechanisms, cancer cells evolve to survive and proliferate despite the continued presence of the drug. In vitro models using cancer cell lines exposed to escalating concentrations of afatinib over time have identified several key mechanisms.

The most frequently observed on-target mechanism of acquired resistance to afatinib is the emergence of a secondary mutation in exon 20, T790M. aacrjournals.orgoncotarget.com This "gatekeeper" mutation, also a primary mechanism of resistance to first-generation EGFR TKIs, involves the substitution of threonine (T) with methionine (M) at position 790. nih.govnih.gov The T790M mutation increases the affinity of the EGFR kinase domain for ATP, which then outcompetes afatinib for binding to the active site, thereby diminishing the drug's inhibitory effect. nih.govoncotarget.com

In vitro studies have consistently demonstrated that lung adenocarcinoma cell lines harboring sensitizing EGFR mutations (e.g., exon 19 deletion) develop the T790M mutation upon long-term exposure to afatinib. nih.govaacrjournals.org The presence of this secondary mutation is often detected in 36-50% of clinical cases of acquired afatinib resistance, confirming the clinical relevance of these preclinical findings. oncotarget.comnih.gov

| Cell Line | Primary EGFR Mutation | Resistance Mechanism | Key Finding |

| PC-9 | Exon 19 Deletion | T790M Secondary Mutation | Ectopic expression of the T790M mutant in PC9 cells markedly altered sensitivity to afatinib, confirming its role in resistance. aacrjournals.org |

| AFR3 (PC-9 derived) | Exon 19 Deletion | T790M Secondary Mutation | The AFR3 cell line, made resistant to afatinib, was found to harbor the T790M mutation, which was absent in the parental PC-9 cells. aacrjournals.org |

A prominent bypass track mechanism for acquired afatinib resistance is the amplification and subsequent activation of the MET proto-oncogene. nih.govnih.gov MET is a receptor tyrosine kinase that, when overexpressed, can drive downstream signaling independently of the EGFR pathway. mdpi.com In preclinical models of both lung and gastric cancer, amplification of the MET gene has been shown to confer resistance to afatinib. nih.govnih.govresearchgate.net

This amplification leads to the activation of downstream pathways such as the PI3K-AKT pathway, which promotes cell survival and proliferation even when EGFR is effectively blocked by afatinib. nih.govmdpi.com Studies using gastric cancer cell lines have demonstrated that MET knockdown can reverse afatinib resistance, confirming MET's role as a critical resistance factor. nih.gov

| Cell Line | Cancer Type | Resistance Mechanism | Therapeutic Implication |

| Hs746T | Gastric Cancer | MET Amplification | MET knockdown reversed the afatinib resistance of Hs746T cells, confirming MET as a resistance factor. nih.gov |

| N87-AR (N87 derived) | Gastric Cancer | MET Amplification and AXL Upregulation | Combination treatment with afatinib and a MET/AXL inhibitor (cabozantinib) suppressed the growth of resistant cells in vitro and in vivo. nih.gov |

Beyond MET, cancer cells can develop resistance to afatinib by activating other alternative signaling pathways. These "bypass tracks" provide compensatory survival signals that circumvent the therapeutic blockade of the ErbB family of receptors.

Fibroblast Growth Factor Receptor 1 (FGFR1): In vitro studies have identified the activation of an FGF2-FGFR1 autocrine loop as an escape mechanism in afatinib-resistant lung cancer cells. nih.gov Resistant subclones express elevated levels of FGFR1 and its ligand FGF2, leading to the sustained activation of the AKT and ERK signaling pathways. nih.gov This oncogenic switch from EGFR to FGFR1 signaling allows cells to survive and proliferate despite afatinib treatment. nih.gov Combining afatinib with an FGFR inhibitor has been shown to resensitize these resistant cells. aacrjournals.org

Insulin-like Growth Factor 1 Receptor (IGF1R): Activation of the IGF1R signaling pathway is another identified mechanism of afatinib resistance. aacrjournals.orgnih.gov In some afatinib-resistant cell models, increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) promotes IGF1R activity. aacrjournals.org This, in turn, leads to downstream AKT phosphorylation, maintaining cell survival signals. aacrjournals.org Inhibition of IGF1R signaling has been shown to abrogate resistance to afatinib in cells harboring the T790M mutation, indicating a cooperative role between these pathways. nih.gov

| Cell Line | Resistance Mechanism | Downstream Effect |

| PC-9 (Afatinib-resistant subclones) | FGFR1 Activation (FGF2-autocrine loop) | Activation of Akt and Erk pathways. nih.gov |

| AFR2 (PC-9 derived) | IGFBP3 Upregulation leading to IGF1R activation | Increased AKT phosphorylation. aacrjournals.org |

| H1975 (Afatinib-resistant subclones) | IGF1R Signaling Activation | Increased IGF1R phosphorylation and sustained AKT signaling. nih.gov |

Compensatory activation of non-receptor tyrosine kinases, specifically the Src family kinases (SFKs), represents another layer of resistance to afatinib. nih.gov SFKs are involved in numerous signal transduction pathways that regulate cell survival, migration, and adhesion. frontiersin.org

In afatinib-resistant lung and gastric cancer cell lines, increased phosphorylation (activation) of SFKs such as SRC, LYN, and YES has been observed. nih.govnih.govnih.gov In some models, this activation occurs concomitantly with the loss of the amplified, mutated EGFR gene. nih.govnih.gov The activated SFKs can support cell survival and migration through pathways involving focal adhesion kinase (FAK) and AKT. nih.govresearchgate.net Treatment with dasatinib (B193332), an SFK inhibitor, can inhibit cell survival and AKT phosphorylation in these afatinib-resistant cells, highlighting the dependency on this compensatory pathway. nih.govnih.gov

| Cell Line | Cancer Type | Specific SFK Activated | Key Finding |

| HCC827 (Afatinib-resistant sublines) | Lung Cancer | Compensatory activation of SFKs | Activation of SFKs and FAK supports the survival and migration of afatinib-resistant cells. nih.gov |

| SNU216-AR (SNU216 derived) | Gastric Cancer | YES1 Amplification/Activation | The Src inhibitor dasatinib exerted a strong antitumor effect in cells with acquired resistance driven by YES1 activation. nih.gov |

Cellular Phenotypic Changes Associated with Resistance

Preclinical models have demonstrated that resistance to afatinib can be accompanied by profound changes in cellular phenotype. These alterations often involve a transition to a more aggressive and resilient cell state, enabling survival and proliferation despite the presence of the drug.

Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. nih.gov This transition is a recognized mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including afatinib. nih.govaacrjournals.org In preclinical settings, several afatinib-resistant cell lines have been observed to display features of EMT. nih.gov

During EMT, there are notable changes in the expression of specific molecular markers. nih.gov A key event is the downregulation of E-cadherin, an essential protein for cell-to-cell adhesion in epithelial tissues, and the concurrent upregulation of mesenchymal markers such as vimentin, fibronectin, and N-cadherin. nih.gov The induction of EMT has been reported in preclinical models as a mechanism of resistance to afatinib. aacrjournals.org For instance, some afatinib-resistant non-small cell lung cancer (NSCLC) cell lines have been shown to exhibit EMT features, which are associated with the epigenetic silencing of miR-200c, a known suppressor of EMT. nih.gov This transition to a mesenchymal phenotype is linked with increased cell motility and invasiveness, contributing to a more aggressive cancer profile. nih.govfrontiersin.org

The emergence of a subpopulation of cells with cancer stem cell (CSC)-like characteristics is another significant phenotypic change associated with afatinib resistance in preclinical models. nih.gov These CSC-like cells are characterized by their capacity for self-renewal and differentiation, which contributes to tumor heterogeneity and therapeutic resistance. nih.gov

Studies have shown that afatinib-resistant cell lines can exhibit an overexpression of putative stem cell markers, such as ALDH1A1 and ABCB1. nih.gov For example, the afatinib-resistant cell lines HCC827-AR1, HCC827-ACR, and HCC4006-AR1, which also display EMT features, were found to overexpress these markers. nih.gov Furthermore, these resistant cells demonstrated a higher ability to form colonies in soft agar (B569324) assays compared to their parental, afatinib-sensitive counterparts. nih.gov In a mouse xenograft model using HCC827-AR1 cells, significant expression of ALDH1 was observed, which was absent in the parental HCC827 cell line. nih.gov The acquisition of these CSC-like properties often correlates with resistance to other chemotherapeutic agents, such as docetaxel. nih.gov

Interestingly, afatinib itself has been shown in some preclinical models to eliminate CSC-like side population (SP) cells and inhibit their self-renewal capabilities, partly by downregulating ABCG2 expression through promoter methylation. aacrjournals.org However, in the context of acquired resistance, a population of NSCLC CSCs can persist and even emerge following treatment with afatinib combined with other inhibitors. nih.gov

Other Molecular Alterations Identified in Preclinical Resistance Models

Beyond phenotypic changes, specific molecular alterations are crucial drivers of acquired resistance to afatinib in preclinical studies. These include the amplification of alternative signaling pathways that bypass the EGFR blockade and the acquisition of secondary mutations in key signaling molecules.

Amplification of the HER2 (ERBB2) gene, another member of the ErbB family of receptor tyrosine kinases, has been identified as a mechanism of acquired resistance to EGFR TKIs. nih.govaacrjournals.org Since afatinib is a potent irreversible inhibitor of both EGFR and HER2, the role of HER2 in resistance is of particular interest. nih.govaacrjournals.org

Preclinical studies have shown that HER2 amplification can emerge in EGFR-mutant lung cancer models with acquired resistance. nih.gov This amplification was found in approximately 12% of tumors with acquired resistance, compared to only 1% in untreated lung adenocarcinomas. nih.gov Notably, in these preclinical and clinical samples, HER2 amplification and the common EGFR T790M resistance mutation appeared to be mutually exclusive events. nih.govaacrjournals.org In cell line models, overexpression of HER2 confers resistance to EGFR inhibition, while its knockdown can restore sensitivity. nih.gov In HER2-amplified gastric cancer cell lines, acquired resistance to afatinib was associated with either downregulation of the HER2 pathway and activation of MET and AXL, or upregulation of the HER2 pathway with remarkable activation of YES1, a member of the Src family. nih.gov

Activation of the RAS/MAPK pathway is a well-known bypass track that can mediate resistance to EGFR inhibitors. While KRAS mutations are often associated with primary resistance to first-generation EGFR TKIs, an increase in the gene copy number, or "gain," of wild-type KRAS has been identified as a mechanism of acquired resistance to afatinib in preclinical models. nih.govaacrjournals.org

In one study, an afatinib-resistant cell line, AFR1, derived from the PC-9 cell line, exhibited resistance due to KRAS amplification and overexpression. aacrjournals.org This led to a modest suppression of downstream AKT and ERK1/2 phosphorylation upon afatinib treatment compared to the complete inhibition seen in parental cells. aacrjournals.org The functional role of this KRAS gain was confirmed in PC9 AR_1 cells, which also developed resistance to afatinib accompanied by an increased KRAS copy number. aacrjournals.orgresearchgate.net Knockdown of KRAS using siRNA in these resistant cells was shown to inhibit their proliferation, indicating a dependency on this alteration for survival in the presence of afatinib. aacrjournals.orgresearchgate.net

The investigation of secondary mutations in various downstream and parallel signaling pathways is crucial for a complete understanding of afatinib resistance.

PIK3CA : Oncogenic mutations in PIK3CA, which encodes the catalytic subunit of phosphoinositide 3-kinase (PI3K), have been explored as a potential resistance mechanism. In preclinical models of HER2/neu overexpressing gynecological cancers, cell lines with PIK3CA mutations were found to be significantly less sensitive to afatinib. nih.gov In vivo, xenografts with transfected hotspot mutations in PIK3CA (H1047R or E545K) showed more rapid tumor growth during afatinib treatment compared to those with wild-type PIK3CA. nih.gov

BRAF : Activation of BRAF, a downstream effector in the MAPK pathway, is another potential bypass mechanism. While BRAF and EGFR mutations are often mutually exclusive in treatment-naïve tumors, BRAF activation can emerge as an acquired resistance mechanism to EGFR TKIs. mdpi.com

NRAS : Mutations in NRAS, another RAS family member, have been detected in cell populations resistant to various EGFR inhibitors, including afatinib. aacrjournals.org For example, a novel E63K mutation and copy number gains of wild-type NRAS were identified in resistant cell populations. aacrjournals.org

MEK1, AKT2, LKB1, and JAK2 : While direct causative mutations in these genes driving afatinib resistance are less frequently detailed in dedicated functional studies, they are often included in broader genomic screening of resistant clones. oncotarget.com For instance, the activation of the JAK/STAT pathway, which involves JAK2, has been implicated in resistance. Inhibition of the IL-6R/JAK1/STAT3 signaling pathway was shown to increase sensitivity to afatinib in preclinical models. ug.edu.pl

Interactive Data Table: Molecular Alterations in Afatinib Resistance

| Gene | Alteration Type | Preclinical Model System | Consequence | Reference |

|---|---|---|---|---|

| HER2 (ERBB2) | Amplification | NSCLC cell lines, Gastric cancer cell lines | Bypass signaling, activation of alternative pathways (MET/AXL or YES1) | nih.gov, nih.gov |

| KRAS | Gene Copy Number Gain | NSCLC cell line (PC-9 derivative) | Sustained MAPK pathway activation | aacrjournals.org, aacrjournals.org |

| PIK3CA | Hotspot Mutations (H1047R, E545K) | Gynecological cancer cell lines (HER2+) | Compensatory increase in p-AKT, reduced sensitivity | nih.gov |

| NRAS | Mutation (E63K), Copy Number Gain | NSCLC cell lines | Activation of MAPK pathway | aacrjournals.org |

| JAK/STAT | Pathway Activation | NSCLC cell lines | De novo resistance via IL-6/JAK1/STAT3 signaling | ug.edu.pl |

V. Strategies to Overcome Acquired Resistance in Preclinical Settings

Rationale for Combinatorial Therapeutic Strategies

The primary rationale for employing combinatorial therapeutic strategies to overcome acquired resistance to afatinib (B358) stems from the multifaceted nature of resistance mechanisms. Tumor cells can develop resistance through on-target modifications, such as secondary mutations in the EGFR gene, or, more commonly, through the activation of alternative signaling pathways that bypass the dependency on EGFR. These "bypass tracks" can involve the activation of other receptor tyrosine kinases (RTKs), such as MET and FGFR, or the dysregulation of downstream signaling components like the RAS/MEK/ERK and PI3K/AKT/mTOR pathways.

By simultaneously inhibiting both the primary target (EGFR) and the identified resistance pathway, combinatorial approaches aim to achieve a more comprehensive and durable blockade of tumor cell proliferation and survival. This strategy is designed to prevent or delay the emergence of resistant clones by closing off the escape routes that tumor cells exploit under the selective pressure of single-agent therapy. Preclinical models have been instrumental in identifying these resistance pathways and providing the foundational evidence for testing various drug combinations.

Preclinical Combinatorial Approaches

Amplification of the MET proto-oncogene and overexpression of its ligand, hepatocyte growth factor (HGF), have been identified as key mechanisms of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including afatinib. In preclinical studies, the combination of afatinib with a MET inhibitor, such as crizotinib (B193316), has shown significant efficacy in overcoming this resistance.

In lung cancer cell lines with acquired resistance to EGFR-TKIs driven by MET amplification or HGF overexpression, the combination of afatinib and crizotinib effectively inhibited both EGFR and MET phosphorylation, as well as their downstream signaling molecules. This dual blockade resulted in potent inhibition of cell growth. Furthermore, in mouse xenograft models established from these resistant cell lines, the combination of crizotinib and afatinib led to a potent inhibition of tumor growth, demonstrating the in vivo efficacy of this combinatorial strategy.

| Cell Line Model | Resistance Mechanism | Combination | Key Preclinical Finding |

| EGFR-mutant lung cancer cells | MET amplification | Afatinib + Crizotinib | Effective inhibition of EGFR and MET phosphorylation and downstream signaling. |

| EGFR-mutant lung cancer cells | HGF overexpression | Afatinib + Crizotinib | Potent inhibition of cell growth in vitro. |

| Mouse xenograft models | MET-driven resistance | Afatinib + Crizotinib | Significant inhibition of tumor growth in vivo. |

Activation of the downstream RAS/RAF/MEK/ERK signaling pathway is another established mechanism of resistance to EGFR inhibitors. Preclinical studies have explored the combination of afatinib with MEK inhibitors to counteract this resistance mechanism. While the rationale is strong, the preclinical and clinical findings have been mixed.

In some preclinical models, the combination of afatinib with a MEK inhibitor like selumetinib (B1684332) or trametinib (B1684009) has demonstrated synergistic effects in overcoming resistance and enhancing cell death. For instance, in certain KRAS-mutant cancer models, where the MEK pathway is constitutively active, combining a pan-HER inhibitor like afatinib with a MEK inhibitor was hypothesized to be effective. However, a phase I study of afatinib and selumetinib in patients with KRAS-mutated cancers showed limited clinical efficacy, suggesting that the preclinical synergy may not always translate to clinical benefit. Further research is needed to identify biomarkers that can predict which patient populations are most likely to respond to this combination.

| Cancer Model | Resistance Mechanism | Combination | Key Preclinical Finding |

| KRAS-mutant colorectal, NSCLC, pancreatic cancer | KRAS mutation driving MEK pathway activation | Afatinib + Selumetinib | Limited clinical efficacy observed in a phase I trial despite preclinical rationale. |

| EGFR-mutant lung cancer | ERK reactivation | Afatinib + Trametinib | Concomitant inhibition of EGFR and MEK can prevent ERK1/2 reactivation and enhance apoptosis in some models. |

Activation of Src family kinases (SFKs) has been implicated as a bypass signaling pathway contributing to afatinib resistance. Preclinical studies have demonstrated that combining afatinib with an SFK inhibitor, such as dasatinib (B193332), can effectively overcome this resistance.

In afatinib-resistant H1975 lung cancer cell clones, which exhibit increased basal SRC phosphorylation, the combination of afatinib and dasatinib resulted in a greater than additive killing of resistant cells. This combination profoundly inactivated downstream signaling pathways involving ERBB3, AKT, and mTOR. Similarly, in other afatinib-resistant lung cancer sublines, the inhibition of SRC with dasatinib or through siRNA knockdown led to a significant inhibition of cell survival, particularly when combined with afatinib. These findings suggest that the compensatory activation of SFKs is a crucial survival mechanism in some afatinib-resistant tumors and that dual blockade of EGFR and SFKs is a promising therapeutic strategy.

| Cell Line Model | Resistance Mechanism | Combination | Key Preclinical Finding |

| Afatinib-resistant H1975 lung cancer cells | Increased basal SRC phosphorylation | Afatinib + Dasatinib | Greater than additive killing of resistant cells; profound inactivation of ERBB3, AKT, and mTOR signaling. |

| Afatinib-resistant HCC827 sublines | Compensatory activation of SFKs | Afatinib + Dasatinib/SRC siRNA | Marked inhibition of survival in resistant sublines compared to afatinib alone. |

Preclinical investigations into afatinib-resistant lung cancer models have revealed a complex interplay of compensatory signaling pathways. In afatinib-resistant H1975 clones, there is an increased expression of c-MET and c-KIT, alongside a reliance on ERBB1- and SRC-dependent hyper-activation of residual ERBB3 for survival.

A key preclinical study demonstrated that the simultaneous knockdown of ERBB3, c-MET, and c-KIT using siRNA was selectively lethal to afatinib-resistant cells, whereas individual or doublet knockdowns were not. This highlights a powerful survival signaling network that, when fully dismantled, leads to cell death. While this study utilized genetic knockdown rather than a combination of small molecule inhibitors, it provides a strong rationale for a triple-targeting therapeutic approach in afatinib-resistant tumors that exhibit this specific resistance profile.

| Cell Line Model | Resistance Mechanism | Combination (based on knockdown) | Key Preclinical Finding |

| Afatinib-resistant H1975 lung cancer cells | Increased expression of c-MET and c-KIT; reliance on ERBB3 signaling | Knockdown of ERBB3 + c-MET + c-KIT | Selective killing of afatinib-resistant clones. |

Preclinical research has identified several other bypass signaling pathways that can confer resistance to afatinib. These include the activation of the Fibroblast Growth Factor Receptor 1 (FGFR1) and the Insulin-like Growth Factor 1 Receptor (IGF1R) signaling pathways.

FGFR1 Activation: In afatinib-resistant PC-9 lung cancer cells, an oncogenic switch from EGFR to the FGF/FGFR signaling pathway has been observed. These resistant cells show upregulated expression of FGFR1 and its ligand FGF2. Treatment with an FGFR inhibitor resulted in drug resensitization, and the combination of afatinib and an FGFR inhibitor led to a synergistic suppression of cell growth and induction of apoptosis.

IGF1R Activation: In other afatinib-resistant cell lines, increased expression of insulin-like growth factor-binding protein 3 (IGFBP3) was found to promote IGF1R activity and subsequent AKT phosphorylation. This bypass signaling through IGF1R was shown to be a key survival mechanism. Co-treatment with afatinib and an IGF1R inhibitor completely abrogated AKT phosphorylation, inhibited cell proliferation, and induced apoptosis in these resistant cells.

| Cell Line Model | Resistance Mechanism | Combination | Key Preclinical Finding |

| Afatinib-resistant PC-9 cells | FGFR1 activation via FGF2-autocrine loop | Afatinib + FGFR inhibitor | Drug resensitization and synergistic suppression of cell growth. |

| Afatinib-resistant cells | Increased IGFBP3 expression leading to IGF1R activation | Afatinib + IGF1R inhibitor (OSI906) | Complete abrogation of AKT phosphorylation, inhibition of proliferation, and induction of apoptosis. |

Vi. Synthetic Chemistry and Process Optimization of Afatinib Dimaleate

Retrospective Analysis of Synthetic Routes

The synthesis of Afatinib (B358) dimaleate has evolved significantly, with various routes developed to improve efficiency, yield, and purity while reducing costs and environmental impact. Early synthetic approaches often involved multiple steps and relied heavily on chromatographic purification, making them less suitable for large-scale industrial production. More recent methodologies aim for streamlined processes with fewer steps and simpler purification techniques.

Multi-Step Reaction Sequences

The synthesis of Afatinib dimaleate typically involves a series of key chemical transformations, often starting from substituted anilines or benzoic acid derivatives. Common reaction types include:

Cyclization: Formation of the quinazoline (B50416) core structure is a critical step. This can be achieved through reactions involving intermediates derived from substituted anthranilic acids or benzonitriles. For instance, reactions between 4-fluoro-2-aminobenzoic acid and formamidine (B1211174) acetate (B1210297) can lead to quinazoline intermediates jestr.orgmdpi.com.

Nitration: Introduction of a nitro group, often at the 6-position of the quinazoline ring, is a common step in several synthetic pathways jestr.orgmdpi.comarkat-usa.org. This can be achieved using reagents like potassium nitrate (B79036) or nitric acid in combination with sulfuric acid or trifluoroacetic acid anhydride (B1165640) jestr.orgmdpi.com.

Substitution: This typically involves attaching the side chains to the quinazoline core. A key substitution is the ether linkage at the 7-position, often involving (S)-3-hydroxytetrahydrofuran jestr.orgarkat-usa.orggoogle.comgoogle.com. Nucleophilic aromatic substitution reactions are frequently employed here.

Reduction: The nitro group introduced during nitration is usually reduced to an amino group, which serves as a precursor for subsequent amidation reactions. Common reducing agents include iron in acetic acid or catalytic hydrogenation (e.g., using Pd/C) jestr.orgarkat-usa.orggoogle.comsyncsci.com.

Condensation/Amidation: The final side chain, an acrylamide (B121943) moiety, is typically introduced through an amidation reaction. This often involves reacting an amino-quinazoline intermediate with an activated butenoic acid derivative, such as (E)-4-bromobut-2-enoic acid chloride or a related acyl chloride, followed by reaction with dimethylamine (B145610) mdpi.comarkat-usa.orggoogle.com. Alternative condensation strategies, such as the Horner-Wadsworth-Emmons reaction, have also been reported mdpi.com.

Salification: The final step involves forming the dimaleate salt by reacting the Afatinib free base with maleic acid in a suitable solvent, typically ethanol (B145695) mdpi.comgoogle.comgoogle.com.

A representative six-step sequence starting from 4-fluoro-2-aminobenzoic acid includes cyclization, nitration, substitution, reduction, condensation, and salification jestr.org. Another pathway begins with 2-amino-4-chlorobenzoic acid, proceeding through nitration, chlorination, reaction with piperazinyl aniline, a Horner–Wadsworth–Emmons reaction, and finally salification mdpi.com.

Table 1: Common Reaction Steps in Afatinib Dimaleate Synthesis

| Step No. | Reaction Type | Key Transformations/Reagents |

| 1 | Cyclization | Formation of the quinazoline core from substituted benzoic acids or benzonitriles (e.g., with formamidine acetate) jestr.orgmdpi.com |

| 2 | Nitration | Introduction of nitro group (e.g., using KNO₃ or HNO₃/H₂SO₄) jestr.orgmdpi.comarkat-usa.org |

| 3 | Substitution | Attachment of side chains, notably (S)-3-hydroxytetrahydrofuran at the 7-position jestr.orgarkat-usa.orggoogle.comgoogle.com |

| 4 | Reduction | Conversion of nitro group to amino group (e.g., Fe/AcOH, Pd/C) jestr.orgarkat-usa.orggoogle.comsyncsci.com |

| 5 | Condensation/Amidation | Formation of the acrylamide side chain via reaction with activated butenoic acid derivatives and dimethylamine mdpi.comarkat-usa.orggoogle.com |

| 6 | Salification | Formation of the dimaleate salt using maleic acid mdpi.comgoogle.comgoogle.com |

Comparison of Established and Alternative Synthetic Methodologies

Alternative and improved methodologies have focused on simplifying the synthetic sequence, utilizing more readily available starting materials, and minimizing or eliminating the need for chromatographic purification jestr.orgarkat-usa.orggoogle.com. One optimized route starting from 4-fluoro-2-aminobenzoic acid, involving six steps, achieved a total yield of 41.60% and avoided column chromatography, making it more amenable to industrial production jestr.org. Another development describes a three-stage manufacturing process that achieved an 84% isolated yield for Afatinib free base, with improved control over impurities syncsci.comsyncsci.com. These advancements highlight a shift towards more efficient, cost-effective, and environmentally friendly synthetic strategies jestr.orggoogle.com.

Table 2: Comparison of Synthetic Route Approaches

| Feature | Early/Established Routes | Optimized/Alternative Routes |

| Number of Steps | High, often sequential side-chain attachment | Reduced, streamlined sequences |

| Purification | Extensive use of column chromatography | Minimal or no chromatography; simpler work-up procedures |

| Yield | Generally lower overall yields | Significantly improved overall yields (e.g., up to 84% for free base) jestr.orgsyncsci.comsyncsci.com |

| Starting Materials | Varied, some complex | Focus on readily available and cost-effective materials jestr.orgarkat-usa.orggoogle.com |

| Industrial Scalability | Limited due to complexity and chromatography | Enhanced due to simplicity, efficiency, and reduced purification steps jestr.orggoogle.com |

| Cost & Environment | Higher cost, potential for more waste | Reduced cost, emphasis on green chemistry principles jestr.orggoogle.com |

Process Development and Optimization for Industrial Production

Process development for Afatinib dimaleate aims to maximize yield, ensure consistent quality, and control impurities to meet stringent regulatory standards. Optimization strategies focus on critical process parameters, reaction conditions, and analytical method development.

Strategies for Enhancing Overall Synthesis Yield

Optimization of Reaction Conditions: Fine-tuning parameters such as molar ratios of reactants, reaction temperature, reaction time, solvent selection, and catalyst loading can significantly impact yield jestr.org. For example, optimizing the material ratio and reaction time for cyclization steps has been investigated jestr.org.

Efficient Isolation and Purification: Developing robust crystallization and isolation procedures for intermediates and the final product is crucial. For instance, a process achieving an 84% isolated yield for Afatinib free base demonstrates the effectiveness of optimized isolation techniques syncsci.comsyncsci.com. High-purity free base can be obtained through recrystallization, followed by salt formation, leading to high purity Afatinib dimaleate google.com.

Selection of Starting Materials: Choosing appropriate starting materials that are cost-effective and lead to higher yields in subsequent steps is also a key consideration jestr.orgarkat-usa.org.

Control of Process-Related Impurities

Process-related impurities are by-products or unreacted starting materials that arise during the synthesis. Effective control requires identifying these impurities and developing methods to minimize their formation or remove them.

Identification and Characterization: Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and characterizing process impurities syncsci.comsyncsci.compatsnap.com.

Common Process Impurities: Identified process-related impurities include:

(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide (B32628) syncsci.comsyncsci.com

N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) syncsci.comsyncsci.com

Other related substances and intermediates from incomplete reactions or side reactions patsnap.comdaicelpharmastandards.com.

Control Strategies: Process optimization aims to control these impurities by:

Optimizing reaction parameters to favor the desired product formation and minimize side reactions.

Implementing effective purification steps at intermediate stages and for the final product.

Developing sensitive and specific analytical methods (e.g., HPLC) to monitor and quantify these impurities, ensuring they remain below regulatory limits syncsci.comsyncsci.compatsnap.com.

Control of Degradation Impurities

Degradation impurities are formed when the drug substance breaks down over time due to factors like heat, light, moisture, or oxidation.

Identification of Degradants: Forced degradation studies, conducted according to ICH guidelines, are used to identify potential degradation pathways and products syncsci.comscispace.com. Analytical methods like HPLC are employed to separate and quantify these degradants syncsci.compatsnap.com.

Common Degradation Impurities: Identified degradation impurities include:

1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (hydroxy impurity) syncsci.comsyncsci.com

Afatinib N-Oxide impurity syncsci.comsyncsci.com

Other degradation products formed during storage or processing syncsci.comsyncsci.comdaicelpharmastandards.com.

Control Strategies: Control of degradation impurities involves:

Establishing appropriate storage conditions (e.g., temperature, protection from light and moisture) for the drug substance and intermediates.

Developing stability-indicating analytical methods that can effectively separate and quantify degradation products from the active pharmaceutical ingredient syncsci.compatsnap.comscispace.comresearchgate.net.

Ensuring that the manufacturing process itself does not introduce conditions that promote degradation.

Table 3: Identified Impurities in Afatinib Dimaleate

| Impurity Type | Chemical Name | Source/Reference |

| Process-Related | (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide | syncsci.comsyncsci.com |

| N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) | syncsci.comsyncsci.com | |

| Other related substances and intermediates | patsnap.comdaicelpharmastandards.com | |

| Degradation | 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one | syncsci.comsyncsci.com |

| Afatinib N-Oxide impurity | syncsci.comsyncsci.com | |

| Other degradation products | syncsci.comsyncsci.comdaicelpharmastandards.com | |

| Process/Degradation | One impurity identified as both | syncsci.comsyncsci.com |

Identification and Characterization of Novel Impurities

Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Afatinib dimaleate is paramount, as impurities can impact the safety and efficacy of the drug. Comprehensive impurity profiling, including the identification and characterization of novel impurities, is a regulatory requirement. During the development and analysis of Afatinib dimaleate batches, several impurities have been identified.

Four major impurities were observed in laboratory batches, categorized as one new process impurity, two major degradant impurities, and one impurity that could be either process-related or a degradation product. These impurities are typically found at levels ranging from 0.08% to 0.30% by area percent.

The "new process impurity" has been identified and characterized as an acetamide derivative, specifically (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide. Other identified impurities include:

1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (hydroxy impurity)

Afatinib N-Oxide impurity

N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1)

The identification and characterization of these impurities are achieved through a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), and Infrared (IR) spectroscopy. Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, are also employed to understand degradation pathways and control related impurities.

Table 1: Identified Impurities in Afatinib Dimaleate Synthesis

| Impurity Name / Description | Type | Identification Method(s) | Typical Level (%) |

| (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide | New Process Impurity | HPLC, LC-MS/MS, NMR, IR | 0.08 - 0.30 |

| 1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one (Hydroxy impurity) | Degradant Impurity / Process Impurity | HPLC, LC-MS/MS, NMR, IR | 0.08 - 0.30 |

| Afatinib N-Oxide impurity | Degradant Impurity | HPLC, LC-MS/MS, NMR, IR | 0.08 - 0.30 |

| N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1) | Process Impurity | HPLC, LC-MS/MS, NMR, IR | 0.08 - 0.30 |

Key Intermediates and Their Synthetic Importance

One significant intermediate is N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine , often referred to as Intermediate-1. This compound is formed after the reduction of the nitro group in a precursor and is essential for the subsequent amidation and final coupling steps that lead to Afatinib.

The quinazoline core itself is assembled through a series of reactions, often starting from simpler aromatic precursors. The strategic introduction of substituents at specific positions of the quinazoline ring system is critical, and the intermediates facilitate these modifications. The selection of intermediates and the sequence of reactions are key aspects of process optimization, aiming to minimize side reactions and maximize the formation of the desired product.

Synthesis and Characterization of 4,7-Dichloro-6-nitroquinazoline

4,7-Dichloro-6-nitroquinazoline (CAS Registry Number: 162012-71-7) is a highly reactive and important intermediate in several scalable synthetic routes to Afatinib and other related quinazoline derivatives. While previously used in situ without comprehensive characterization in some patented methods, detailed studies have now provided its full characterization.

The synthesis of 4,7-Dichloro-6-nitroquinazoline is typically achieved through a three-step process starting from 2-amino-4-chlorobenzoic acid. The sequence involves:

Cyclization: Reaction of 2-amino-4-chlorobenzoic acid with formamide (B127407) at reflux (160 °C) yields 7-Chloro-4-hydroxy-6-nitroquinazoline (also known as 7-Chloro-6-nitroquinazolin-4(3H)-one). This step proceeds with a yield of approximately 82.3%.

Nitration: The 7-Chloro-4-hydroxy-6-nitroquinazoline is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, resulting in a yield of about 84.7%.

Chlorination: Finally, the nitroquinazoline derivative is treated with thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF) as a catalyst at 100 °C for 2 hours. This chlorination step yields 4,7-Dichloro-6-nitroquinazoline with a reported yield of 91.3%.

The characterization of 4,7-Dichloro-6-nitroquinazoline has been performed using various spectroscopic techniques, providing detailed structural information.

Table 2: Characterization Data for 4,7-Dichloro-6-nitroquinazoline

| Property/Technique | Data |

| Appearance | Yellow solid |

| Melting Point | 269.0–270.5 °C |

| Rf (TLC) | 0.87 (DCM/methanol (B129727), 20:1) |

| Mass Spectrometry | MS (ESI⁺, MeOH), m/z: found 244.4 [M + H]⁺ (Calculated for C₈H₃ClN₃O₂Cl: 244.0 and 246.0) |

| FT-IR (KBr) | νmax (cm⁻¹): 3089 (C-H); 1726, 1645, 1610 (C=N); 1546 (C=C); 1527, 1323 (NO₂) |

| ¹H-NMR (CDCl₃) | δ (ppm): 9.18 (s, 1H, H-2); 8.76 (s, 1H, H-5); 8.30 (s, 1H, H-8) |

| ¹³C-NMR (CDCl₃) | δ (ppm): 163.6 (C-4); 156.9 (C-2); 151.6 (C-8a); 147.5 (C-6); 132.8 (C-7); 132.2 (C-8); 123.5 (C-5); 122.1 (C-4a) |

| Elemental Analysis | C, 48.34; H, 3.04; N, 14.09 % (Calculated for C₈H₃Cl₂N₃O₂: C, 48.34; H, 3.04; N, 14.09 %) |

This intermediate's reactivity makes it a valuable building block for introducing various substituents at the 4 and 7 positions of the quinazoline ring, crucial for the biological activity of Afatinib.

Compound Name List:

Afatinib

Afatinib dimaleate

4,7-Dichloro-6-nitroquinazoline

2-amino-4-chlorobenzoic acid

7-Chloro-4-hydroxy-6-nitroquinazoline

7-Chloro-6-nitroquinazolin-4(3H)-one

N4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamine (Intermediate-1)

(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide

1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin-2-one

Afatinib N-Oxide

4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-7-fluoro-quinazoline

(S)-3-hydroxy-tetrahydrofuran

(E)-4-(dimethylamino)but-2-enamide

(E)-4-(dimethylamino)but-2-enoyl chloride

Vii. Advanced Analytical Methodologies for Afatinib Dimaleate Characterization and Quantification in Research

Chromatographic Techniques

Chromatographic methods form the backbone of afatinib (B358) dimaleate analysis, enabling the separation, identification, and quantification of the active compound and its related substances or degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substance Detection

HPLC is extensively utilized for determining the purity of afatinib dimaleate and for detecting and quantifying related substances and impurities. Various RP-HPLC methods have been developed, typically employing C18 stationary phases with gradient elution. Mobile phases commonly consist of buffered aqueous solutions and organic modifiers like acetonitrile (B52724) or methanol (B129727). Detection is usually performed using UV-Vis spectrophotometry at wavelengths where afatinib dimaleate exhibits maximum absorbance, typically around 254-258 nm.

One study developed a stability-indicating RP-HPLC method using an X-Terra RP-8 column with a gradient elution of aqueous Potassium dihydrogen orthophosphate buffer (pH 3.0) and an Acetonitrile:Methanol mixture (70:30 v/v). The method achieved a flow rate of 1.0 mL/min, with detection at 258 nm. This method demonstrated linearity in the range of 0.12-0.36 mg/mL, with a Limit of Detection (LOD) of 0.06 µg/mL and a Limit of Quantification (LOQ) of 0.06 mg/mL. The accuracy ranged from 99.70% to 100.26%, and the precision (RSD) was less than 0.147% for both inter- and intra-day analyses researchgate.net. Another RP-HPLC method utilized a C18 column with a mobile phase of 0.02 mol/L potassium dihydrogen phosphate (B84403) (pH 6.0) and detected the analyte at 245 nm, reporting a purity of related substances at 99.48% jestr.org. A rapid RP-HPLC method employing a C18 column with methanol and 0.1% triethylamine (B128534) in water (pH 3.3) as the mobile phase achieved a retention time of 3.838 minutes for afatinib and demonstrated linearity in the 10–50 µg/mL range with a recovery rate of 99.48% ijpsjournal.com.

Table 1: HPLC and UHPLC Methods for Afatinib Dimaleate Analysis

| Parameter | Method 1 (HPLC) researchgate.net | Method 2 (HPLC) jestr.org | Method 3 (RP-HPLC) ijpsjournal.com | Method 4 (UPLC) researchgate.net |

| Column | X-Terra RP-8, 250 x 4.6mm, 5µm | C18, 4.6 mm×250 mm, 5 µm | C18 (100 mm × 4.6 mm, 2.5 µm) | Acquity UPLC HSS PFP (100*2.1 mm, 1.8 µm) |

| Mobile Phase | Buffer (pH 3.0) : Acetonitrile:Methanol (70:30) | 0.02 mol/L K₂HPO₄ (pH=6.0) | Methanol : 0.1% TEA in Water (pH 3.3) | 0.1% Formic Acid in Water : Acetonitrile |

| Mode | Gradient | Isocratic | Gradient | Gradient |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |

| Detection Wavelength | 258 nm | 245 nm | 256 nm | 258 nm |

| Run Time | Not specified (stability-indicating) | Not specified | ~3.8 min (Afatinib retention time) | 12 minutes |

| Linearity Range | 0.12-0.36 mg/mL | 10–50 µg/mL | 10–50 µg/mL | Not specified |

| LOD | 0.06 µg/mL | Not specified | 0.5174 µg/mL | Not specified |

| LOQ | 0.06 mg/mL | Not specified | Not specified | 0.02-0.05 ppm |

| Accuracy (%) | 99.70-100.26 | Not specified | 99.48 (recovery) | 96.55-105.45 (intra/inter-day) |

| Precision (%RSD) | < 0.147 (Inter/Intra-day) | Not specified | Not specified | 0.3-2.5 (intra-day), 0.4-3.9 (inter-day) |

| Application | Purity, Assay in tablets | Purity, Assay in tablets | Assay in tablet dosage forms | Purity, Related substances in bulk and dosage forms |

Ultra-High Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over traditional HPLC, including reduced analysis times, higher resolution, and increased sensitivity, making it a valuable tool for rapid and efficient analysis of afatinib dimaleate. A novel UHPLC method was developed for the determination of afatinib and its related substances, employing an Acquity UPLC HSS PFP column (100*2.1 mm, 1.8 µm) with a gradient elution. This method achieved a run time of 12 minutes with a flow rate of 0.4 mL/min and UV detection at 258 nm. The LOQ for impurities and the analyte was reported to be in the range of 0.02-0.05 ppm, demonstrating high sensitivity researchgate.net. UHPLC technology has been adopted for method validation and assay determination of afatinib bulk drug, contributing to reduced analysis time and enhanced efficiency joac.info.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Biological Matrices

LC-MS/MS is indispensable for quantifying afatinib dimaleate in biological fluids such as plasma and serum, owing to its exceptional sensitivity, selectivity, and ability to handle complex matrices. Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances.